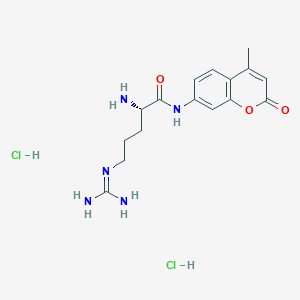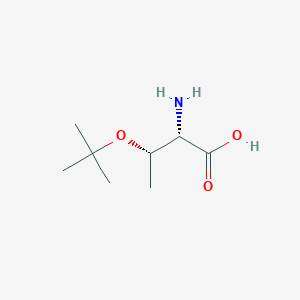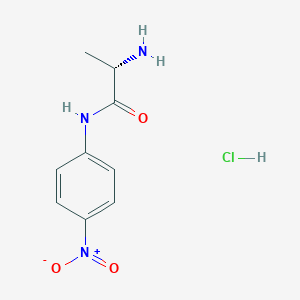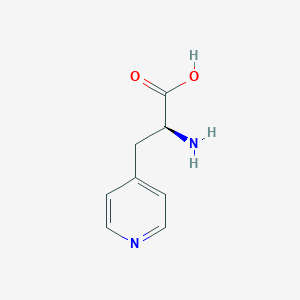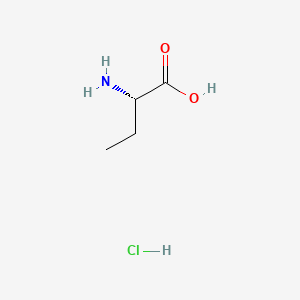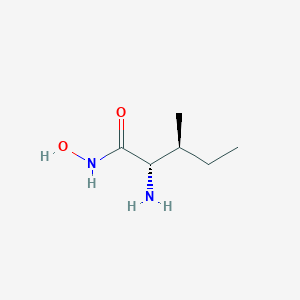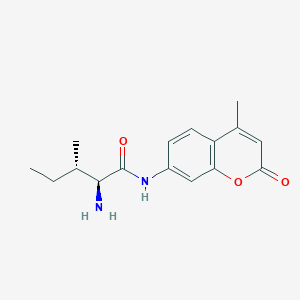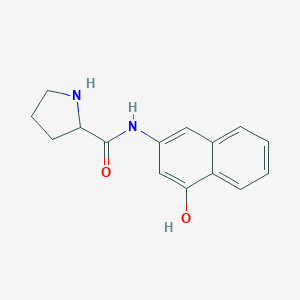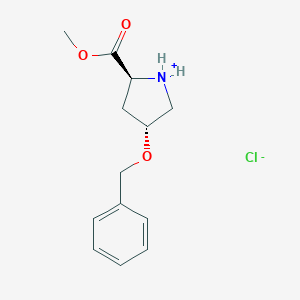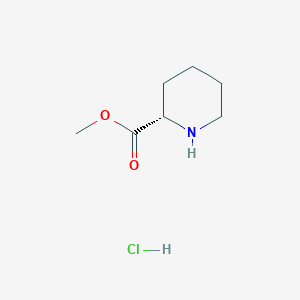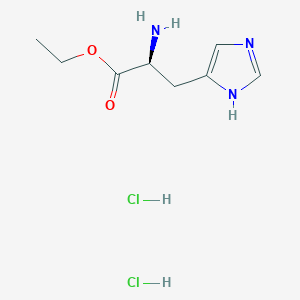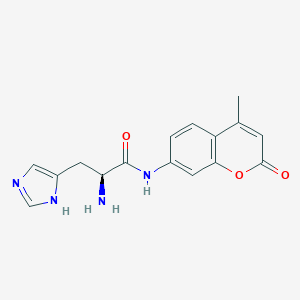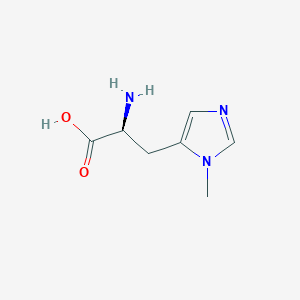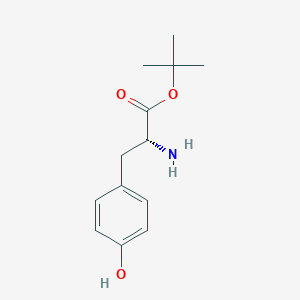
h-d-Tyr-otbu
Übersicht
Beschreibung
H-D-Tyr-OtBu, also known as tert-butyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate, is a chemical compound with the CAS Number: 87553-74-0 . It has a molecular weight of 237.3 and is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of H-D-Tyr-OtBu is C13H19NO3 . It contains a total of 36 bonds, including 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic primary amine, and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
H-D-Tyr-OtBu is a solid compound . It has a molecular weight of 237.3 . The compound is very slightly soluble in cold water .
Wissenschaftliche Forschungsanwendungen
Development of Opioid Receptor Agonists : h-d-Tyr-otbu is used in synthesizing BUBU [H-Tyr-D.Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)-OH], a highly selective and potent agonist for δ opioid receptors. BUBU demonstrates significant resistance to degradation by rat serum and brain membrane, showcasing its stability and potential for in vivo use (Delay-Goyet et al., 1991).
Pharmacological Studies of Delta-Opioid Receptors : Another study utilized BUBU to explore δ-opioid receptors' role in pharmacological responses. The study found that BUBU, due to its selectivity for δ receptors, could be instrumental in characterizing the responses induced by selective stimulation of these receptors after systemic administration (Delay-Goyet et al., 1991).
Investigations in Analgesia and Nociception : h-d-Tyr-otbu based compounds like DSTBULET, which acts as a δ-opioid receptor agonist, have been studied for their potential in spinal antinociception, a process related to the reduction of pain sensation. These studies offer insights into the role of δ-opioid receptors in spinal nociceptive processing (Kalso et al., 1992).
Selective Ligand for Opioid Receptors : The compound has also been used in the synthesis of selective ligands for in vivo studies of opioid receptors. This includes research on BUBUC, a peptide demonstrating high selectivity and activity at delta-opioid receptors, which could help characterize the physiological role of these receptors (Gacel et al., 1990).
Bioavailability and In Vivo Binding : The bioavailability and in vivo binding properties of compounds like BUBU and BUBUC, incorporating h-d-Tyr-otbu, have been a focus area, highlighting their potential for systemic administration and specific receptor targeting (Ruiz‐Gayo et al., 1990).
Safety And Hazards
H-D-Tyr-OtBu is associated with certain hazards. The safety information pictograms indicate that it’s classified under GHS07 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGHFXIWRPMGSA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
h-d-Tyr-otbu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




